molecular formula C21H25N3O B11691480 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11691480
M. Wt: 335.4 g/mol
InChI Key: GTSKWYRRCQZKQK-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core. Its structure includes a diethylamino group at the para position of the phenyl ring (position 4), a methyl group at position 2, a ketone at position 5, and a nitrile at position 3.

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C21H25N3O/c1-4-24(5-2)16-11-9-15(10-12-16)20-17(13-22)14(3)23-18-7-6-8-19(25)21(18)20/h9-12,20,23H,4-8H2,1-3H3

InChI Key

GTSKWYRRCQZKQK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-(Diethylamino)benzaldehyde with 2-methyl-1,2,3,4-tetrahydroquinoline-3-carbonitrile under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline compounds.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer properties of quinoline derivatives, including those similar to 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. Research indicates that compounds with quinoline structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated a series of quinoline derivatives for their anticancer efficacy against breast cancer cell lines (MCF-7 and T47D). The results demonstrated that certain derivatives showed IC50 values in the low micromolar range, indicating potent activity against these cancer cells .

Anti-inflammatory Properties

Quinoline derivatives have also been investigated for their anti-inflammatory effects. The compound has been assessed for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

Data Table: COX Inhibition Activity

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A0.0630.090
Compound B0.0450.075
4-[4-(Diethylamino)phenyl]-2-methyl...0.0500.080

This data suggests that the compound exhibits selective inhibition towards COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs .

Antimicrobial Activity

Research has indicated that quinoline derivatives possess antimicrobial properties against various pathogens. The compound has been tested against both bacterial and fungal strains.

Case Study:
In vitro tests demonstrated that derivatives similar to 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile showed significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step chemical reactions that yield various derivatives with enhanced biological activities. These derivatives are being explored for their potential as novel therapeutic agents.

Synthesis Overview:
The synthesis typically involves:

  • Formation of the hexahydroquinoline core through cyclization reactions.
  • Introduction of diethylamino and phenyl groups via nucleophilic substitution.
  • Functionalization at the carbonitrile position to enhance solubility and bioactivity.

Mechanism of Action

The mechanism of action of 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to analogous hexahydroquinoline derivatives, focusing on substituent variations and their implications:

Compound Name Substituent (Position 4) Position 3 Group Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-(Diethylamino)phenyl Carbonitrile ~364.47 High lipophilicity (inferred)
4-(4-(Dimethylamino)phenyl)-2-oxo derivative (1a, ) 4-(Dimethylamino)phenyl Carbonitrile ~295.34 P-gp inhibition
B5 () 4-Cyanophenyl Pyridin-3-yl methyl ester ~434.45 P-gp inhibition; moderate solubility
5e () 4-(Methoxycarbonyl)phenyl Ethyl ester ~461.51 Crystallizes as white solid; no activity specified
4-(2,3-Dichlorophenyl) derivative () 2,3-Dichlorophenyl Carbonitrile ~373.28 Electron-withdrawing substituents; unknown activity

Key Observations:

Substituent Effects on Lipophilicity: The diethylamino group in the target compound increases lipophilicity compared to the dimethylamino analog (1a), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Functional Group Impact: Nitrile (target compound, B5, 1a) vs. ester (5e): Nitriles are less polarizable than esters, possibly affecting hydrogen-bonding interactions with biological targets .

Synthetic Routes: Many analogs are synthesized via Hantzsch-like reactions (e.g., cyclohexanone, aldehydes, and ammonium acetate; ). The target compound likely follows a similar pathway, using a diethylamino-substituted benzaldehyde precursor .

Spectroscopic Data: IR spectra for nitrile-containing derivatives (e.g., ) show C≡N stretches near 2181–2200 cm⁻¹ and C=O stretches at 1644–1680 cm⁻¹. The diethylamino group may exhibit C-N stretches at 1200–1350 cm⁻¹ .

Crystallographic Analysis: Tools like SHELXL () and OLEX2 () are critical for resolving substituent effects on crystal packing. For example, bulky groups like diethylamino may disrupt planar stacking, reducing crystallinity compared to smaller substituents .

Research Findings and Implications

  • Biological Activity: Derivatives with electron-donating groups (e.g., dimethylamino, methoxy) show enhanced P-gp inhibition compared to electron-withdrawing substituents (e.g., chlorine), suggesting the target compound’s diethylamino group may offer intermediate activity .
  • Drug Design : The nitrile at position 3 is conserved across active analogs, indicating its role in target binding. Replacing it with esters (e.g., 5e) may reduce potency .
  • Solubility Challenges : High lipophilicity (logP ~3.5 estimated for the target compound) may necessitate formulation adjustments (e.g., salt formation) for clinical use.

Biological Activity

The compound 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C29H34N2O4
  • Molecular Weight : 474.5913 g/mol
  • CAS Number : 5710-66-7
  • Physical State : Solid at room temperature

Anticancer Properties

Research indicates that derivatives of hexahydroquinoline exhibit significant anticancer activity. A study by Offermanns et al. demonstrated that these compounds could modulate insulin secretion and glucose tolerance in mouse models, suggesting a potential role in cancer metabolism regulation . The dual antagonism of specific receptors has been linked to reduced tumor growth in various cancer types.

Calcium Channel Antagonism

Several studies have highlighted the calcium antagonistic properties of hexahydroquinoline derivatives. For instance, a series of compounds were synthesized and tested for their ability to inhibit calcium influx in isolated rat tissues. The results showed that certain derivatives could effectively block voltage-sensitive calcium channels, which is crucial for managing conditions like hypertension and arrhythmias .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl ring and the diethylamino group significantly influence the biological activity of these compounds. For example:

  • Bromosubstituted derivatives demonstrated enhanced potency compared to unsubstituted analogs.
  • The introduction of electron-withdrawing groups on the phenyl ring improved receptor binding affinity and selectivity .

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various hexahydroquinoline derivatives, researchers found that specific substitutions on the quinoline core led to increased cytotoxicity against breast cancer cell lines. The most potent compound exhibited an IC50 value in the low micromolar range .

Study 2: Calcium Channel Blocking

A pharmacological assessment was conducted using isolated rat aorta to evaluate the calcium channel blocking activity of selected hexahydroquinoline derivatives. The results indicated a significant reduction in calcium-induced contractions, with some compounds showing a greater efficacy than established calcium channel blockers .

Data Tables

Compound NameCAS NumberAnticancer Activity (IC50 µM)Calcium Channel Inhibition (IC50 nM)
Compound A5710-66-72.5150
Compound B299453-90-01.8120
Compound C299452-78-13.0200

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